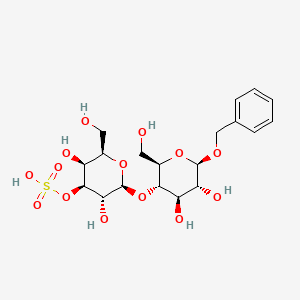
Benzyl3'-sulfo-b-D-lactoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl3’-sulfo-b-D-lactoside typically involves the protection of hydroxyl groups, selective sulfonation, and glycosylation reactions The process begins with the protection of the hydroxyl groups on the lactoside moiety to prevent unwanted side reactionsThe final step involves the glycosylation of the protected lactoside with benzyl alcohol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of Benzyl3’-sulfo-b-D-lactoside involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated synthesis equipment and stringent quality control measures. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the production of high-purity Benzyl3’-sulfo-b-D-lactoside .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl3’-sulfo-b-D-lactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The sulfo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Benzyl3’-sulfo-b-D-lactoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for glycosidase enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of Benzyl3’-sulfo-b-D-lactoside involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfo group enhances the compound’s solubility and binding affinity, allowing it to effectively interact with its targets. The beta-D-lactoside moiety facilitates recognition by carbohydrate-binding proteins, leading to various biological effects. The benzyl group provides stability and enhances the compound’s overall bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3’-sulfo-alpha-D-lactoside
- Methyl 3’-sulfo-beta-D-lactoside
- Ethyl 3’-sulfo-beta-D-lactoside
Uniqueness
Benzyl3’-sulfo-b-D-lactoside stands out due to its unique combination of a benzyl group, a sulfo group, and a beta-D-lactoside moiety. This combination imparts distinct physicochemical properties, such as enhanced solubility, stability, and binding affinity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
753443-09-3 |
|---|---|
Formule moléculaire |
C19H28O14S |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O14S/c20-6-10-12(22)17(33-34(26,27)28)15(25)19(30-10)32-16-11(7-21)31-18(14(24)13(16)23)29-8-9-4-2-1-3-5-9/h1-5,10-25H,6-8H2,(H,26,27,28)/t10-,11-,12+,13-,14-,15-,16-,17+,18-,19+/m1/s1 |
Clé InChI |
FZRNAGXWPBGNPZ-OVEGTFSFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


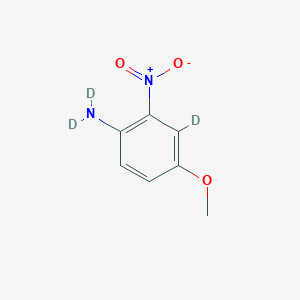
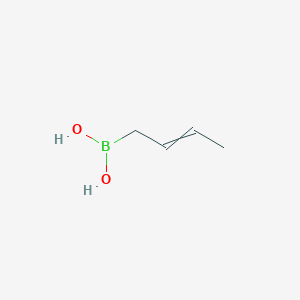

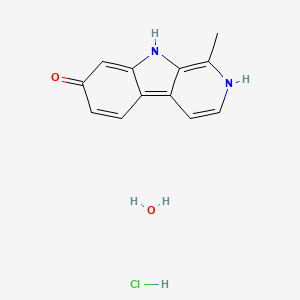

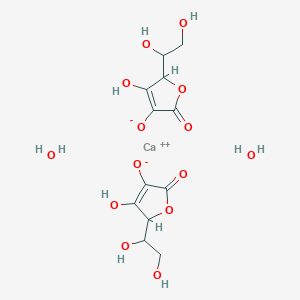
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
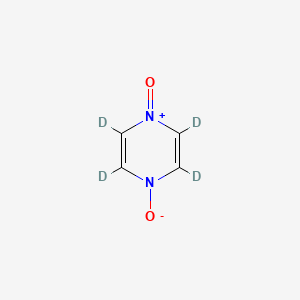

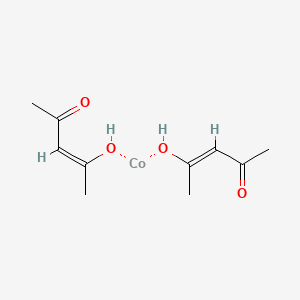
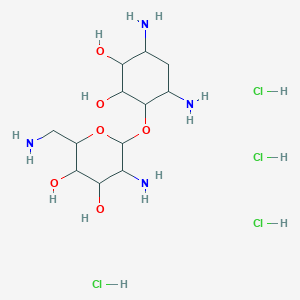
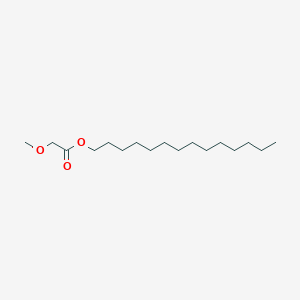
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
